![molecular formula C18H20ClNOS B2884728 2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime CAS No. 477864-96-3](/img/structure/B2884728.png)
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is a chemical compound that belongs to the family of aldehydes. It has a CAS Number of 110452-12-5 and a molecular weight of 194.3 . The compound is in liquid form .
Molecular Structure Analysis
The linear formula of “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is C11H14OS . The average mass is 194.293 Da and the monoisotopic mass is 194.076538 Da .Physical And Chemical Properties Analysis
The physical form of “2-methyl-2-[(4-methylphenyl)sulfanyl]propanal” is liquid .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives have shown promise in the treatment of cancer, microbial infections, and other disorders.
Plant Growth Regulation
The structural similarity of this compound to known plant growth retardants suggests potential applications in agriculture. It could be investigated for its effects on stem elongation and gibberellin biosynthesis in plants . This application is crucial for managing crop growth and development.
Antitubercular Activity
Compounds with similar structures have been studied for their antitubercular activity. The compound could be researched for its efficacy against Mycobacterium tuberculosis, which is responsible for tuberculosis . This application is vital for developing new treatments for this infectious disease.
Anti-HIV Activity
Molecular docking studies of related indolyl and oxochromenyl xanthenone derivatives have been performed to evaluate their anti-HIV-1 potential . The compound could be explored for its potential use in anti-HIV therapies.
Cancer Research
Indole derivatives, which can be synthesized from the compound, are known to play a role in cell biology and have been used in cancer treatment . Research into this application could lead to the development of novel anticancer drugs.
Green Synthetic Chemistry
The compound’s potential for use in green synthetic chemistry is noteworthy. It could be employed in the development of environmentally friendly synthetic pathways for various chemical reactions .
Safety and Hazards
properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-2-methyl-2-(4-methylphenyl)sulfanylpropan-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-14-4-10-17(11-5-14)22-18(2,3)13-20-21-12-15-6-8-16(19)9-7-15/h4-11,13H,12H2,1-3H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGBWPREGXQNLO-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C)C=NOCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(C)(C)/C=N/OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.